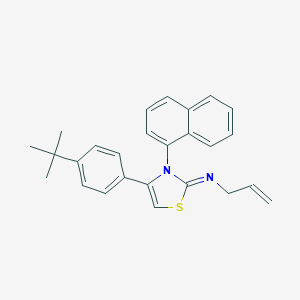![molecular formula C18H14N2O3S B382437 (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 325694-52-8](/img/structure/B382437.png)
(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core linked to a benzo[d][1,3]dioxole moiety through a methanone bridge, with an allylthio substituent on the benzimidazole ring. The unique structural attributes of this compound contribute to its potential biological activities, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzimidazole derivative with a benzo[d][1,3]dioxole derivative under palladium catalysis, using a suitable base such as cesium carbonate . The reaction conditions often include the use of a ligand like BINAP and a solvent such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone bridge can be reduced to a methylene group.
Substitution: The benzimidazole and benzo[d][1,3]dioxole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group yields sulfoxides or sulfones, while reduction of the methanone bridge results in a methylene-linked compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. In cancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole group and have shown potent antitumor activities.
Uniqueness
The uniqueness of (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone lies in its specific combination of structural features, which contribute to its distinct biological activities. The presence of the allylthio group and the methanone bridge differentiates it from other similar compounds, potentially offering unique interactions with biological targets.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-2-9-24-18-19-13-5-3-4-6-14(13)20(18)17(21)12-7-8-15-16(10-12)23-11-22-15/h2-8,10H,1,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXSBLJGKNRNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382356.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B382357.png)
![ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382358.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B382360.png)

![3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B382364.png)
![1-(Cyclopentylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382365.png)
![1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382367.png)
![2-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B382370.png)
![5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382373.png)
![5-(4-chlorophenyl)-N-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B382374.png)
![(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B382375.png)
![5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382376.png)
![ETHYL 2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B382377.png)
